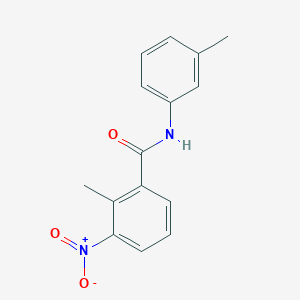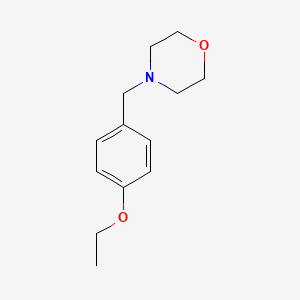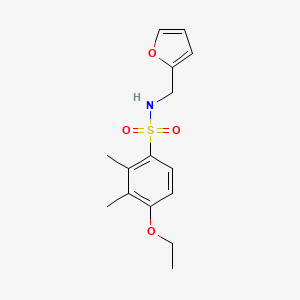
2-methyl-N-(3-methylphenyl)-3-nitrobenzamide
説明
2-methyl-N-(3-methylphenyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a nitrobenzamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
科学的研究の応用
Synthesis of Chlorantraniliprole
Chlorantraniliprole, an insecticide, was synthesized using 3-Methyl-2-nitrobenzoic acid, a compound closely related to 2-Methyl-N-(3-Methylphenyl)-3-Nitrobenzamide. This synthesis involved multiple steps including esterification, reduction, chlorination, and aminolysis, demonstrating the compound's utility in complex chemical syntheses (Chen, Li & Jie, 2010).
Anticonvulsant Properties
A series of 4-nitro-N-phenylbenzamides, structurally similar to 2-Methyl-N-(3-Methylphenyl)-3-Nitrobenzamide, was synthesized and evaluated for anticonvulsant properties. Some of these compounds showed efficiency in seizure tests, indicating potential applications in developing anticonvulsant drugs (Bailleux et al., 1995).
Framework Structures in Crystallography
The isomeric N-(iodophenyl)nitrobenzamides, related to 2-Methyl-N-(3-Methylphenyl)-3-Nitrobenzamide, exhibit diverse three-dimensional framework structures in crystallography. These structures are linked by hydrogen bonds and interactions like iodo-carbonyl and aromatic pi-pi stacking, highlighting the compound's relevance in understanding molecular architecture (Wardell et al., 2006).
Enzyme Inhibitory Properties
N-methyl-N-2-[1-(1-arylthiocarbamido)]cyclopentyl nitrobenzamides, structurally related to the compound , were synthesized and evaluated for their ability to inhibit enzymes such as monoamine oxidase. These studies provide insights into the potential of similar compounds in enzyme inhibition research (Pandey et al., 1981).
Antimycobacterial Activity
A series of novel nitrobenzamide derivatives, related to 2-Methyl-N-(3-Methylphenyl)-3-Nitrobenzamide, were synthesized and found to exhibit considerable in vitro antitubercular activity. This suggests potential applications in developing treatments for tuberculosis (Wang et al., 2019).
Antibacterial Evaluation
In the context of antibacterial properties, derivatives of nitrobenzamides have been synthesized and evaluated, indicating the compound's potential in antibacterial research (Ravichandiran et al., 2015).
Hydrolysis Mechanisms
Research on the hydrolysis of N-methyl-N-nitroacetamide and various N-methyl-N-nitrobenzamides, including compounds similar to 2-Methyl-N-(3-Methylphenyl)-3-Nitrobenzamide, provides insight into the mechanisms of acid-catalyzed and non-catalyzed hydrolysis. This is significant for understanding the chemical behavior of such compounds (Challis et al., 1990).
特性
IUPAC Name |
2-methyl-N-(3-methylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-5-3-6-12(9-10)16-15(18)13-7-4-8-14(11(13)2)17(19)20/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYGCGLFZVMTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-methylphenyl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5860547.png)

![N-(3-chlorophenyl)-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5860577.png)
![2,4-dichloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5860579.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5860586.png)
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5860592.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5860601.png)


![5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5860615.png)


